molecular formula C225H342N60O66S1 B1149128 GASTRIC INHIBITORY POLYPEPTIDE (PORCINE) CAS No. 11063-17-5

GASTRIC INHIBITORY POLYPEPTIDE (PORCINE)

Cat. No. B1149128
CAS RN: 11063-17-5
M. Wt: 4975.55
InChI Key:
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Description

Gastric inhibitory polypeptide (GIP), also known as glucose-dependent insulinotropic polypeptide, is a 42-amino acid peptide hormone . It was first isolated in 1973 from porcine small intestine . GIP is produced and secreted by the enteroendocrine K cells, which are dispersed throughout the small intestine, with a preference for the duodenum and proximal jejunum . It plays a key role in regulating insulin secretion and glucose metabolism .


Synthesis Analysis

The GIP gene is located on chromosome 17 (17q21.32) and encodes for a preprohormone of 153 amino acids . GIP corresponds to residues 52–93 of the preprohormone . The majority of GLP-1-producing L cells are located in the distal gut, whereas GIP is synthesized within K cells predominantly localized to the duodenum .


Molecular Structure Analysis

GIP is a 42-amino acid peptide hormone . The characterization of cDNA clones encoding this hormone indicates that it is derived by proteolytic processing of a 153-amino acid precursor .


Physical And Chemical Properties Analysis

GIP is a solid, relatively small round granule of 200–300 nm . It is a peptide hormone secreted by neuroendocrine cells of the proximal small intestine .

Mechanism of Action

GIP is considered one of the most potent incretin hormones involved in postprandial insulin response . In the pancreas, GIP stimulates insulin secretion by beta cells, following the increased plasma glucose level after meals . GIP also enhances glucagon secretion . GIP receptors, class-II G-protein coupled receptors, are widely distributed . They are expressed on pancreatic beta cells, adipocytes, bone, adrenal cortex, heart, pituitary, cerebral cortex, hippocampus, and olfactory bulb . The widespread distribution of GIP receptors can explain the different extra-pancreatic functions of the hormone, such as lipid and adipose metabolism, bone turnover, and neuro-signaling mechanisms .

Future Directions

There are probably further clinically useful effects of GIP that require investigation . For instance, the glucoregulatory and anorectic activities of GIP have supported the development of incretin-based therapies for the treatment of type 2 diabetes and obesity . Furthermore, GIP-secreting neuroendocrine tumors are rarely described, indicating a potential area for future research .

properties

CAS RN

11063-17-5

Molecular Formula

C225H342N60O66S1

Molecular Weight

4975.55

Origin of Product

United States

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